2-Bromo-6-chloro-4-methylpyridine
Overview
Description
“2-Bromo-6-chloro-4-methylpyridine” is a bromopyridine derivative . It is an essential building block in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The compound can be formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular formula of “2-Bromo-6-chloro-4-methylpyridine” is C6H5BrClN . The average mass is 206.468 Da and the monoisotopic mass is 204.929382 Da .Chemical Reactions Analysis
The primary use of “2-Bromo-6-chloro-4-methylpyridine” is as an intermediate for the production of various pharmaceuticals and agrochemical products . It serves as a key building block for a variety of compounds with diverse biological activities, such as antiviral, antitumor, and insecticidal activities .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 261.9±35.0 °C at 760 mmHg . The molecular weight is 206.47 .Scientific Research Applications
Synthesis and Crystal Structure Analysis
2-Bromo-6-chloro-4-methylpyridine has been utilized in the synthesis of new Schiff base compounds. For instance, a compound was synthesized using this chemical through the condensation with 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine. This synthesis was characterized using elemental analysis, IR spectra, and single-crystal X-ray diffraction, revealing its potential in creating compounds with antibacterial activities (Wang et al., 2008).
Chemical Reaction Studies
The chemical reactivity of 2-Bromo-6-chloro-4-methylpyridine has been studied in various contexts. One study focused on the pressure and temperature effects on octahedral–tetrahedral equilibria in solutions containing this compound. This research provides insight into the chemical behavior of 2-Bromo-6-chloro-4-methylpyridine under different environmental conditions (K. Kojima, 1988).
Silyl-Mediated Reactions
In another application, silyl-mediated halogen/halogen displacement reactions were explored using 2-Bromo-6-chloro-4-methylpyridine. This study demonstrates the compound's role in facilitating the exchange of halogen atoms, highlighting its usefulness in organic synthesis and chemical transformations (Schlosser & Cottet, 2002).
In Coordination Chemistry
The compound has also been used in coordination chemistry. For example, reactions with n-BuLi and tin tetrachloride led to the formation of specific tin compounds, as demonstrated through NMR spectroscopy and single-crystal X-ray diffraction studies. This usage underlines its potential in developing new coordination compounds (Bette & Steinborn, 2012).
As a Pyridyne Precursor
3-Bromo-2-chloro-4-methoxypyridine, a derivative of 2-Bromo-6-chloro-4-methylpyridine, has been developed as a practical 2,3-pyridyne precursor. This shows its application in generating pyridyne, a reactive intermediate in organic chemistry (Walters, Carter, & Banerjee, 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-6-chloro-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCBQYZKWWAKCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455810 | |
Record name | 2-bromo-6-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-4-methylpyridine | |
CAS RN |
157329-89-0 | |
Record name | 2-bromo-6-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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